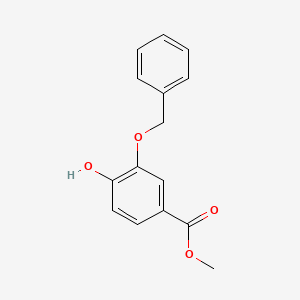

Methyl 3-(benzyloxy)-4-hydroxybenzoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 4-hydroxy-3-phenylmethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c1-18-15(17)12-7-8-13(16)14(9-12)19-10-11-5-3-2-4-6-11/h2-9,16H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGCHXLZPWLRMNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 3 Benzyloxy 4 Hydroxybenzoate

Strategic Approaches to the Synthesis of Methyl 3-(benzyloxy)-4-hydroxybenzoate

The creation of this compound necessitates a well-thought-out synthetic plan. This begins with deconstructing the molecule to identify simpler, readily available starting materials and then devising a forward sequence of reactions to assemble the target compound.

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a powerful tool for planning the synthesis of a target molecule. For this compound, the primary disconnections are at the ester and ether linkages.

Ester Disconnection: The methyl ester can be disconnected to reveal 3-(benzyloxy)-4-hydroxybenzoic acid and methanol (B129727). This points to an esterification reaction as a key step in the synthesis.

Ether Disconnection: The benzyl (B1604629) ether linkage can be disconnected to reveal a hydroxyl group and a benzyl halide. This suggests a benzylation reaction is necessary.

These disconnections lead to the identification of key precursor molecules.

Identification of Precursor Molecules for Targeted Synthesis

Based on the retrosynthetic analysis, the logical starting material is a molecule that contains the core benzoic acid structure with two hydroxyl groups. The most common and economically viable precursor is 3,4-dihydroxybenzoic acid , also known as protocatechuic acid. nih.gov

Other key reagents required for the synthesis include:

Methanol: For the esterification of the carboxylic acid.

Benzyl halide (e.g., benzyl bromide or benzyl chloride): For the selective benzylation of one of the phenolic hydroxyl groups.

Reaction Pathways and Mechanistic Considerations for Compound Formation

With the precursors identified, the forward synthesis can be designed. This involves a sequence of reactions, each with its own mechanistic considerations to ensure the desired product is formed with high yield and purity.

Esterification Reactions for Methyl Benzoate (B1203000) Core Assembly

The first step in many synthetic routes is the esterification of 3,4-dihydroxybenzoic acid to form methyl 3,4-dihydroxybenzoate. nih.govnist.gov This reaction is typically acid-catalyzed, with common methods including:

Fischer-Speier Esterification: This classic method involves refluxing the carboxylic acid in an excess of methanol with a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid. prepchem.comcabidigitallibrary.org The reaction is driven to completion by the large excess of alcohol.

Use of Solid Acid Catalysts: Modified clays, such as montmorillonite (B579905) K10, have been shown to be effective catalysts for the esterification of substituted benzoic acids, offering advantages in terms of ease of separation and reusability. epa.govijstr.org

The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. Methanol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of water yield the methyl ester.

Selective O-Benzylation Strategies for the Benzyloxy Moiety

The key challenge in the synthesis of this compound is the selective benzylation of the hydroxyl group at the 3-position while leaving the 4-position hydroxyl group free. This regioselectivity is crucial and can be influenced by several factors.

One common strategy involves the reaction of methyl 3,4-dihydroxybenzoate with a benzyl halide in the presence of a base. rsc.org The choice of base and reaction conditions can influence which hydroxyl group is preferentially alkylated.

| Reaction | Reagents | Conditions | Key Considerations |

| Selective O-Benzylation | Methyl 3,4-dihydroxybenzoate, Benzyl bromide, K2CO3 | Acetone (B3395972), Reflux | The relative acidity of the two phenolic protons can influence the site of deprotonation and subsequent alkylation. rsc.org |

The mechanism of O-benzylation typically follows an S"N"2 pathway, where the phenoxide ion, generated by the base, acts as a nucleophile and attacks the benzylic carbon of the benzyl halide, displacing the halide ion.

Orthogonal Protection and Deprotection Techniques for Functional Groups

To achieve the desired regioselectivity in more complex syntheses or to avoid unwanted side reactions, orthogonal protection strategies are often employed. bham.ac.ukfiveable.methieme-connect.de This involves the use of protecting groups that can be removed under different conditions, allowing for the selective deprotection of one functional group while others remain protected. fiveable.methieme-connect.de

In the context of synthesizing this compound, one could envision a strategy where both hydroxyl groups are initially protected with different protecting groups. For instance:

Protection: Protect the 4-hydroxyl group with a group that is stable to the conditions required for benzylation but can be removed later under specific conditions.

Benzylation: Benzylate the free 3-hydroxyl group.

Deprotection: Selectively remove the protecting group from the 4-position.

This approach provides a higher degree of control over the synthesis. The choice of protecting groups is critical and must be carefully planned to ensure their compatibility with the subsequent reaction steps. bham.ac.uk

Optimization of Synthetic Parameters for Enhanced Yield and Purity

The yield and purity of this compound are highly dependent on the careful control of various synthetic parameters. Key areas of optimization include the choice of catalyst systems, reaction conditions, and solvent effects.

The synthesis of this compound typically involves the selective benzylation of a dihydroxybenzoate precursor, such as methyl 3,4-dihydroxybenzoate. The choice of catalyst and reaction conditions plays a pivotal role in achieving high selectivity and yield.

Commonly, the reaction is carried out using a benzyl halide, such as benzyl bromide or benzyl chloride, in the presence of a base. The base acts as a catalyst by deprotonating the phenolic hydroxyl groups, thereby increasing their nucleophilicity towards the benzyl halide.

Catalyst Systems:

Inorganic bases like potassium carbonate (K₂CO₃) are frequently employed due to their effectiveness and relatively low cost. mdpi.commdpi.comrsc.org The amount of base used is a critical parameter to control, as an excess can lead to side reactions, while an insufficient amount will result in incomplete conversion. For similar benzylations, molar ratios of base to the hydroxybenzoate substrate are often optimized to maximize yield. mdpi.commdpi.com

Organic bases can also be utilized. For instance, in related acylation reactions of phenols, which share mechanistic similarities with benzylation, various organic bases have been explored. rsc.org

Reaction Conditions:

Temperature: The reaction temperature is a crucial factor influencing the rate of reaction and the formation of byproducts. For the benzylation of related hydroxybenzoates, temperatures often range from room temperature to reflux conditions, typically around 70°C in solvents like DMF or acetone. mdpi.commdpi.comrsc.org Optimization of temperature is necessary to ensure a reasonable reaction time without promoting degradation or unwanted side reactions.

Reaction Time: The duration of the reaction is another key variable. Reactions are typically monitored by techniques like Thin Layer Chromatography (TLC) to determine the point of maximum conversion of the starting material to the desired product. Reaction times for similar preparations can range from a few hours to overnight. mdpi.commdpi.comrsc.org

The table below summarizes typical conditions used in the synthesis of related benzylated methyl hydroxybenzoates, which can serve as a starting point for optimizing the synthesis of this compound.

| Catalyst System | Substrate | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| K₂CO₃ / Benzyl Bromide | Methyl 3-hydroxy-4-methoxybenzoate | DMF | 70 | 4 | 94.7 | mdpi.com |

| K₂CO₃ / Benzyl Bromide | Methyl 4-hydroxy-3-methoxybenzoate | DMF | 70 | 1 | 90.0 | mdpi.com |

| K₂CO₃ / Benzyl Chloride | Methyl 2,4-dihydroxybenzoate | Methyl Ethyl Ketone | Reflux | 12 | - | researchgate.net |

| K₂CO₃ / Benzyl Bromide | Methyl n-hydroxybenzoate | Acetone | Reflux | 10 | 53-93 | rsc.org |

The choice of solvent can significantly impact the reaction rate, yield, and selectivity of the benzylation reaction. The solvent's polarity, ability to dissolve reactants, and its interaction with the transition state are all important factors.

Solvent Selection:

Polar Aprotic Solvents: Solvents like N,N-Dimethylformamide (DMF) and acetone are commonly used for Williamson ether syntheses, including the benzylation of phenols. mdpi.commdpi.comrsc.org These solvents are effective at dissolving both the ionic intermediates and the organic reactants. The use of polar aprotic solvents can accelerate the reaction rate by solvating the cation of the base, leaving the anion more nucleophilic.

Less Polar Solvents: In some cases, less polar solvents like methyl ethyl ketone have been used. researchgate.net The choice of solvent can also influence the regioselectivity of the reaction when multiple hydroxyl groups are present.

Reaction Kinetics:

The kinetics of the O-benzylation of hydroxybenzoates are characteristic of a second-order nucleophilic substitution (SN2) reaction. The rate of the reaction is dependent on the concentration of both the phenoxide ion (formed by the deprotonation of the phenol (B47542) by the base) and the benzyl halide.

Kinetic studies on the hydrolysis of related methyl hydroxybenzoates have shown that solvent composition can significantly affect the reaction rate. researchgate.net For instance, the rate of hydrolysis of methyl p-hydroxybenzoate is influenced by the concentration of co-solvents like methanol or dimethyl sulfoxide (B87167) in water. researchgate.net While this is a hydrolysis reaction, the principles of solvent effects on the reactivity of the ester and hydroxyl groups are relevant to the benzylation synthesis.

The rate of reaction in different solvents can be influenced by the solvent's ability to stabilize the transition state of the SN2 reaction. Solvents that can effectively solvate the leaving group (halide ion) without strongly solvating the nucleophile (phenoxide ion) will generally lead to faster reaction rates.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of fine chemicals like this compound is of growing importance to minimize environmental impact.

Key green chemistry considerations for this synthesis include:

Atom Economy: The Williamson ether synthesis, which is the basis for this reaction, has a good inherent atom economy, with the main byproduct being a salt of the base and the leaving group.

Use of Safer Solvents: While DMF and acetone are effective, their environmental and health profiles are a concern. The exploration of greener solvents, such as bio-derived solvents or even solvent-free conditions, is a key area for green synthesis. Research on the benzylation of aromatic compounds has shown that solvent-free reactions can sometimes provide higher yields compared to reactions in conventional solvents. organic-chemistry.org

Catalysis: The use of catalytic amounts of a base is preferable to stoichiometric amounts to reduce waste. The development of recyclable catalysts is another important aspect of green chemistry. For example, solid-supported catalysts like silica (B1680970) sulfuric acid have been used for benzylations, offering the advantage of easy separation and reuse. organic-chemistry.org

Energy Efficiency: Optimizing the reaction to proceed at lower temperatures and for shorter durations can significantly reduce energy consumption.

Use of Renewable Feedstocks: While the immediate precursors are typically derived from petrochemical sources, there is growing research into producing aromatic compounds like 4-hydroxybenzoate (B8730719) from renewable resources such as glucose or glycerol (B35011) through biotechnological routes. This could provide a more sustainable source for the starting materials in the long term.

The use of biocatalysts, such as lipases, for the synthesis of phenolic esters is another promising green alternative. mdpi.com While direct enzymatic benzylation may be challenging, enzymatic esterification of a benzylated acid precursor could be a potential green route.

Chemical Transformations and Derivatization Strategies of Methyl 3 Benzyloxy 4 Hydroxybenzoate

Reactivity and Functional Group Interconversions of the Hydroxyl Moiety

The phenolic hydroxyl group is often the most reactive site for electrophilic substitution and derivatization under appropriate conditions. Its acidity and nucleophilicity allow for a range of transformations.

Acylation, Alkylation, and Silylation Reactions

The hydroxyl group readily undergoes reactions to form ethers, esters, and silyl (B83357) ethers, which can serve as protecting groups or introduce new functionalities.

Acylation: The process of introducing an acyl group (RCO-) is a common transformation. For instance, in Friedel-Crafts acylation, an acyl chloride, such as ethanoyl chloride, reacts with the aromatic ring in the presence of a Lewis acid catalyst like aluminum chloride. libretexts.orgmasterorganicchemistry.com This reaction typically results in the formation of a ketone. libretexts.org The hydroxyl group of Methyl 3-(benzyloxy)-4-hydroxybenzoate can be acylated to protect it or to form ester derivatives with specific properties.

Alkylation: Similar to acylation, alkylation involves the introduction of an alkyl group. This is often achieved using an alkyl halide in the presence of a base. For this compound, this reaction would convert the phenolic hydroxyl into an alkoxy group, forming a diether derivative. The choice of base and alkylating agent is crucial to ensure selectivity and prevent side reactions.

Silylation: Silylation is a common method for protecting hydroxyl groups during multi-step syntheses. A silyl halide, such as tert-butyldimethylsilyl chloride (TBDMSCl), reacts with the hydroxyl group in the presence of a base like imidazole (B134444) to form a bulky silyl ether. This protecting group is stable under a variety of reaction conditions but can be easily removed when needed.

Table 1: Derivatization of the Hydroxyl Moiety

| Reaction Type | Reagent Example | Product Functional Group |

|---|---|---|

| Acylation | Acetyl chloride | Ester |

| Alkylation | Methyl iodide | Ether |

Oxidation Reactions of the Phenolic Hydroxyl Group

The oxidation of phenols can lead to the formation of quinones or other oxidized species. However, these reactions can be complex and may lead to polymerization if not carefully controlled. In enzymatic systems, monooxygenases can catalyze the specific hydroxylation of related phenolic compounds. For example, 4-hydroxybenzoate (B8730719) 3-monooxygenase incorporates an oxygen atom into p-hydroxybenzoate to form 3,4-dihydroxybenzoate. ebi.ac.uk While not a direct oxidation of the starting phenol (B47542) to a quinone, it demonstrates the targeted enzymatic modification of the aromatic ring activated by the hydroxyl group. ebi.ac.uk The chemical oxidation of this compound would require mild and selective oxidizing agents to avoid cleavage of the benzyl (B1604629) ether or oxidation of other parts of the molecule.

Transformations Involving the Ester Functionality

The methyl ester group is another key site for chemical modification, allowing for the unmasking of the carboxylic acid or conversion into other functional groups.

Hydrolysis and Transesterification Reactions

Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, or saponification, is often preferred and is typically carried out using an aqueous solution of a strong base like potassium hydroxide (B78521) or sodium hydroxide, followed by acidification to yield the carboxylic acid. rsc.org For instance, methyl esters can be hydrolyzed using aqueous potassium hydroxide in methanol (B129727) at elevated temperatures. rsc.org This transformation is fundamental for subsequent reactions that require a carboxylic acid moiety, such as amide bond formation. The rate of alkaline hydrolysis can be influenced by substituents on the benzene (B151609) ring and the solvent system used. zenodo.org

Transesterification: This process involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. This is useful for introducing different alkyl groups to the ester functionality, potentially altering the physical or biological properties of the molecule.

Reduction to Alcohol Derivatives

The ester group can be reduced to a primary alcohol. Strong reducing agents are typically required for this transformation. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of converting esters to primary alcohols. doubtnut.com The reaction involves the nucleophilic addition of a hydride ion to the ester carbonyl group. Sodium borohydride (B1222165) (NaBH4) is generally too mild to reduce esters but can be effective under specific conditions or with the use of activating agents. doubtnut.com This reduction converts the methoxycarbonyl group of this compound into a hydroxymethyl group, yielding [3-(benzyloxy)-4-hydroxyphenyl]methanol.

Table 2: Transformations of the Ester Group

| Reaction Type | Reagent Example | Product Functional Group |

|---|---|---|

| Hydrolysis | Potassium Hydroxide | Carboxylic Acid |

Modifications and Reactivity of the Benzyloxy Protecting Group

The benzyloxy group is a widely used protecting group for phenols due to its stability under a range of conditions and its relatively straightforward removal.

The most common method for deprotection of a benzyl ether is catalytic hydrogenation. mdpi.com This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under an atmosphere of hydrogen gas. unimi.it The reaction cleaves the benzyl-oxygen bond, liberating the free phenol and producing toluene (B28343) as a byproduct. rsc.org This debenzylation step is often one of the final steps in a synthetic sequence, revealing the free hydroxyl group. For this compound, this reaction would yield Methyl 3,4-dihydroxybenzoate.

Table 3: Deprotection of the Benzyloxy Group

| Reaction Type | Reagent/Catalyst | Product Functional Group |

|---|

Selective Debenzylation Techniques

Catalytic Hydrogenation: This is a common and efficient method for cleaving benzyl ethers. The reaction involves treating the substrate with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). This process, known as hydrogenolysis, yields the free phenol and toluene as a byproduct. organic-chemistry.org For substrates containing other reducible moieties, such as alkenes or alkynes, catalytic transfer hydrogenation can be employed. This alternative uses a hydrogen donor like formic acid or 1,4-cyclohexadiene (B1204751) in place of hydrogen gas, which can sometimes offer improved chemoselectivity. organic-chemistry.org

Acid-Catalyzed Cleavage: Strong acids can cleave benzyl ethers, but this method is generally limited to substrates that can withstand harsh acidic conditions. organic-chemistry.org The methyl ester group in the target compound is susceptible to hydrolysis under these conditions.

Lewis Acid-Mediated Debenzylation: A milder and more chemoselective approach involves the use of Lewis acids. A combination of boron trichloride (B1173362) (BCl₃) and a cation scavenger like pentamethylbenzene (B147382) allows for the debenzylation of aryl benzyl ethers at low temperatures (e.g., -78 °C). organic-chemistry.org This method is notable for its tolerance of various sensitive functional groups, including esters, silyl ethers, and nitro groups, making it highly suitable for complex molecules. organic-chemistry.org Similarly, boron tribromide (BBr₃) is also effective in cleaving benzyl ethers. researchgate.net The use of a scavenger is crucial to trap the resulting benzyl cation and prevent unwanted side reactions, such as electrophilic aromatic substitution on the electron-rich phenol ring. organic-chemistry.org

Oxidative Cleavage: Certain oxidizing agents can also effect debenzylation. However, these methods must be chosen carefully to avoid oxidation of the phenolic hydroxyl group. Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used, sometimes requiring photoirradiation for efficient cleavage of simple benzyl ethers. organic-chemistry.org

| Method | Reagents | Typical Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | Atmospheric or high pressure H₂, RT-50°C, various solvents (MeOH, EtOH, EtOAc) | Clean, high yield, common procedure. organic-chemistry.org | Reduces other functional groups (alkenes, alkynes, nitro groups). |

| Transfer Hydrogenation | HCOOH or 1,4-cyclohexadiene, Pd/C | RT-80°C, various solvents (MeOH, EtOH) | Avoids use of H₂ gas, can be more selective. organic-chemistry.org | May require higher catalyst loading. organic-chemistry.org |

| Lewis Acid Cleavage | BCl₃/pentamethylbenzene or BBr₃ | Low temperature (-78°C to RT), CH₂Cl₂ | Highly chemoselective, tolerates many functional groups. organic-chemistry.org | Stoichiometric use of corrosive Lewis acids. |

Stability and Reactivity under Various Chemical Conditions

The stability of this compound is contingent on the reaction environment.

Acidic Conditions: The compound is sensitive to strong acids. The primary sites of reactivity are the methyl ester, which can undergo hydrolysis to the corresponding carboxylic acid, and the benzyl ether, which can be cleaved, particularly at elevated temperatures. organic-chemistry.org

Basic Conditions: Under basic conditions, the phenolic hydroxyl group is readily deprotonated to form a phenoxide ion. This increases the electron density of the aromatic ring, enhancing its nucleophilicity. Strong bases (e.g., NaOH, KOH) will also saponify the methyl ester to a carboxylate salt upon heating.

Oxidative Conditions: The phenolic hydroxyl group is susceptible to oxidation. Strong oxidizing agents can lead to the formation of quinone-type structures or polymerization. The benzylic position of the ether is also a potential site for oxidation.

Reductive Conditions: The aromatic ring is generally stable to reduction except under very harsh conditions (e.g., Birch reduction). The most common reductive transformation is the hydrogenolysis of the benzyl ether, as discussed in the debenzylation section. organic-chemistry.org The ester group can be reduced to an alcohol using strong reducing agents like lithium aluminum hydride, though this would also cleave the benzyl ether.

Aromatic Ring Functionalization and Substitution Reactions

The substituents on the benzene ring of this compound govern the regioselectivity of further functionalization. The C4-hydroxyl and C3-benzyloxy groups are strongly activating and ortho-, para-directing, while the C1-methyl ester group is deactivating and meta-directing.

Electrophilic Aromatic Substitution (EAS) Patterns

The powerful activating and directing effects of the hydroxyl and benzyloxy groups dominate over the deactivating effect of the methyl ester.

The C4-hydroxyl group directs incoming electrophiles to its ortho positions (C3 and C5).

The C3-benzyloxy group directs to its ortho positions (C2 and C4) and its para position (C6).

The C1-methyl ester group directs to its meta positions (C3 and C5).

Considering these combined effects, the C5 position is the most electronically activated and sterically accessible site for electrophilic attack. It is ortho to the strongly activating hydroxyl group and meta to the deactivating ester group. The C2 position is sterically hindered by the adjacent C1-ester and C3-benzyloxy groups. The C6 position is activated (para to the benzyloxy group) but to a lesser extent than C5.

Common EAS Reactions:

Halogenation: Bromination or chlorination would be expected to occur selectively at the C5 position. For instance, reacting the compound with a source of electrophilic bromine (e.g., Br₂ in a suitable solvent) would likely yield Methyl 3-(benzyloxy)-5-bromo-4-hydroxybenzoate. The existence of related compounds like Methyl 3-bromo-4-hydroxybenzoate supports the feasibility of this transformation. bldpharm.comnih.gov

Nitration: Nitration, typically using a mixture of nitric acid and sulfuric acid, is a classic EAS reaction. rsc.orgorgsyn.org For this substrate, the reaction would need to be conducted under carefully controlled, mild conditions to prevent oxidation and other side reactions. The nitro group (NO₂) would be directed primarily to the C5 position, yielding Methyl 3-(benzyloxy)-4-hydroxy-5-nitrobenzoate.

Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki, Heck)

To participate in palladium-catalyzed cross-coupling reactions like the Suzuki or Heck reaction, the aromatic ring must first be functionalized with a suitable leaving group, typically a halide (Br, I) or a triflate (OTf). wikipedia.orgmychemblog.com

Substrate Preparation:

Halogenation: As described above, halogenation at the C5 position provides a suitable aryl halide precursor.

Triflation: The phenolic hydroxyl group at C4 can be converted to a triflate group by reaction with triflic anhydride (B1165640) (Tf₂O) in the presence of a base. This would create a different reactive handle on the molecule.

Suzuki-Miyaura Coupling: The Suzuki reaction creates a carbon-carbon bond between an organohalide (or triflate) and an organoboron species, such as a boronic acid or boronic ester. wikipedia.orglibretexts.org For example, Methyl 3-(benzyloxy)-5-bromo-4-hydroxybenzoate could be coupled with various aryl or vinyl boronic acids. The reaction is typically catalyzed by a palladium(0) complex, often generated in situ from a precursor like Pd(PPh₃)₄ or Pd(OAc)₂, and requires a base (e.g., K₂CO₃, Cs₂CO₃) to facilitate the catalytic cycle. wikipedia.org

Heck Reaction: The Heck reaction couples an aryl halide or triflate with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The same precursor, Methyl 3-(benzyloxy)-5-bromo-4-hydroxybenzoate, could be reacted with an alkene (e.g., acrylate, styrene) in the presence of a palladium catalyst and a base (e.g., Et₃N) to introduce a vinyl group at the C5 position. mychemblog.com The reaction typically exhibits high stereoselectivity, favoring the formation of the trans isomer. organic-chemistry.org

| Reaction | Aryl Substrate | Coupling Partner | Catalyst/Base System | Expected Product Type |

|---|---|---|---|---|

| Suzuki Coupling | Methyl 3-(benzyloxy)-5-bromo-4-hydroxybenzoate | Ar-B(OH)₂ | Pd(PPh₃)₄ / K₂CO₃ | Biaryl derivative |

| Heck Reaction | Methyl 3-(benzyloxy)-5-bromo-4-hydroxybenzoate | CH₂=CH-R | Pd(OAc)₂ / Et₃N | C5-alkenylated derivative |

Advanced Spectroscopic and Structural Characterization of Methyl 3 Benzyloxy 4 Hydroxybenzoate and Its Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like Methyl 3-(benzyloxy)-4-hydroxybenzoate in solution.

One-dimensional (1D) ¹H and ¹³C NMR spectra offer initial insights into the chemical environment of protons and carbons. However, for a molecule with multiple aromatic signals and distinct functional groups, multi-dimensional (2D) NMR techniques are crucial for definitive assignment. nih.gov

¹H NMR: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzoate (B1203000) and benzyl (B1604629) rings, the methylene (B1212753) protons of the benzyl group (-CH₂-), and the methyl protons of the ester group (-OCH₃). The phenolic hydroxyl proton (-OH) may appear as a broad singlet.

¹³C NMR: The ¹³C NMR spectrum will display resonances for the carbonyl carbon of the ester, the aromatic carbons, the methylene carbon, and the methyl carbon. researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the vicinal protons on the benzoate ring (H-5 and H-6) and among the protons of the benzyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons directly to the carbons they are attached to. It is used to assign the carbon signals for each protonated carbon atom, such as the aromatic C-H groups, the benzylic methylene carbon, and the ester's methyl carbon. nih.gov

The methyl protons (-OCH₃) to the ester carbonyl carbon (C=O).

The methylene protons (-OCH₂-) of the benzyl group to the C-3 of the benzoate ring and to the C-1' of the benzyl ring.

The aromatic proton H-2 to carbons C-4, C-6, and the ester carbonyl carbon.

The aromatic proton H-6 to carbons C-2, C-4, and C-5.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on the analysis of similar structures like protocatechuic acid derivatives and benzyl benzoates. nih.govresearchgate.netbmrb.iochemicalbook.comhmdb.ca

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |

| COOH | - | ~167.0 | H-2, H-6, -OCH₃ |

| C-1 | - | ~122.0 | - |

| C-2 | ~7.45 (d) | ~115.0 | C-4, C-6, C=O |

| C-3 | - | ~148.0 | - |

| C-4 | - | ~151.0 | - |

| C-5 | ~6.90 (d) | ~116.0 | C-1, C-3 |

| C-6 | ~7.55 (dd) | ~123.0 | C-2, C-4 |

| -OCH₃ | ~3.85 (s) | ~52.0 | C=O |

| -OH | ~9.5 (s, broad) | - | C-3, C-4, C-5 |

| -OCH₂- | ~5.10 (s) | ~71.0 | C-3, C-1' |

| C-1' | - | ~137.0 | - |

| C-2'/C-6' | ~7.40 (m) | ~128.0 | C-4' |

| C-3'/C-5' | ~7.35 (m) | ~128.5 | C-1' |

| C-4' | ~7.30 (m) | ~127.5 | C-2'/C-6' |

Note: s = singlet, d = doublet, dd = doublet of doublets, m = multiplet. Solvent: DMSO-d₆.

The structure of this compound possesses several rotatable single bonds, specifically the C-O bonds of the ether linkage and the C-C and C-O bonds of the ester group. Rotation around these bonds can be hindered, potentially leading to the existence of multiple stable conformers in solution. scielo.brjaveriana.edu.co

Dynamic NMR (DNMR) spectroscopy, which involves acquiring NMR spectra over a range of temperatures, can provide valuable information on these conformational dynamics. At low temperatures, the rotation around a bond with a significant energy barrier may become slow on the NMR timescale, resulting in the appearance of separate signals for each conformer. As the temperature is increased, the rate of interchange between conformers increases, causing the distinct signals to broaden and eventually coalesce into a single time-averaged signal.

For this compound, DNMR could be used to investigate the rotational barrier around the C(aryl)-O bond of the benzyloxy group. The steric hindrance between the benzyl group and the adjacent substituents on the benzoate ring could lead to preferred conformations. acs.org Analysis of the coalescence temperature allows for the calculation of the free energy of activation (ΔG‡) for the rotational process.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Elucidation

Mass spectrometry is a powerful technique for determining the molecular weight and formula of a compound and for gaining structural information through analysis of its fragmentation patterns. unimi.it For this compound (C₁₅H₁₄O₄), the exact mass is 258.0892 Da.

High-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a mass measurement with high accuracy. Techniques like Electrospray Ionization (ESI) are soft ionization methods that typically yield a prominent protonated molecule [M+H]⁺ at m/z 259.0965 or a deprotonated molecule [M-H]⁻ at m/z 257.0819, confirming the molecular weight. nih.govresearchgate.net

Electron Ionization (EI) is a higher-energy technique that induces extensive fragmentation, providing a characteristic fingerprint for the molecule. The fragmentation of this compound would likely proceed through several key pathways: nih.gov

Loss of the methoxy (B1213986) radical: Cleavage of the ester can lead to the loss of ·OCH₃, resulting in an acylium ion.

Loss of methanol (B129727): Elimination of methanol (CH₃OH) from the molecular ion. docbrown.info

Benzylic cleavage: The most characteristic fragmentation for benzyl ethers and esters is the cleavage of the benzyl-oxygen bond to form the highly stable benzyl cation (C₇H₇⁺) at m/z 91. This tropylium (B1234903) ion is often a dominant peak in the EI spectrum. nih.gov

Cleavage of the benzoate structure: Fragmentation of the aromatic ring can lead to the loss of CO and CO₂.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z | Ion Formula | Description |

| 258 | [C₁₅H₁₄O₄]⁺˙ | Molecular Ion (M⁺˙) |

| 227 | [C₁₄H₁₁O₃]⁺ | Loss of ·OCH₃ from M⁺˙ |

| 167 | [C₈H₇O₄]⁺ | Cleavage of the benzyl-oxygen bond (M⁺˙ - C₇H₇) |

| 151 | [C₈H₇O₃]⁺ | Ion from cleavage of the ether bond and loss of oxygen |

| 137 | [C₇H₅O₃]⁺ | Loss of H₂O from m/z 155 (dihydroxybenzoyl cation) |

| 121 | [C₇H₅O₂]⁺ | Loss of methanol from the M⁺˙ followed by loss of CO |

| 91 | [C₇H₇]⁺ | Tropylium (benzyl) cation; often the base peak nih.gov |

| 77 | [C₆H₅]⁺ | Phenyl cation, from loss of CH₂ from tropylium ion |

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Analysis

FTIR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule's functional groups.

The FTIR spectrum of this compound would provide clear signatures for its key functional groups. unimi.it

O-H Stretch: A broad absorption band is expected in the region of 3500-3200 cm⁻¹ corresponding to the stretching vibration of the phenolic hydroxyl group. The broadness of this band is indicative of intermolecular hydrogen bonding in the solid state or in concentrated solutions. nih.gov

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹), while aliphatic C-H stretches from the methylene and methyl groups appear just below 3000 cm⁻¹ (e.g., 3000-2850 cm⁻¹).

C=O Stretch: A strong, sharp absorption band corresponding to the ester carbonyl stretch is expected around 1720-1700 cm⁻¹. The exact position can be influenced by conjugation with the aromatic ring and potential hydrogen bonding interactions with the adjacent hydroxyl group.

C=C Stretches: Aromatic ring skeletal vibrations result in several bands in the 1620-1450 cm⁻¹ region.

C-O Stretches: The C-O stretching vibrations of the ether and ester linkages will produce strong bands in the fingerprint region, typically between 1300 cm⁻¹ and 1000 cm⁻¹. The aryl-alkyl ether stretch is expected around 1250 cm⁻¹.

Intermolecular interactions, particularly hydrogen bonding involving the phenolic -OH and the ester C=O, can be studied by observing shifts in their respective vibrational frequencies. mdpi.com For instance, dilution studies in a non-polar solvent would show a sharpening of the O-H band and a shift to higher wavenumbers as intermolecular hydrogen bonds are broken.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | Phenolic -OH | 3500 - 3200 | Broad, Strong |

| C-H Stretch | Aromatic | 3100 - 3000 | Medium |

| C-H Stretch | Aliphatic (-CH₂-, -CH₃) | 3000 - 2850 | Medium-Weak |

| C=O Stretch | Ester | 1720 - 1700 | Strong, Sharp |

| C=C Stretch | Aromatic Ring | 1620 - 1450 | Medium-Strong |

| C-O Stretch | Aryl-Alkyl Ether & Ester | 1300 - 1000 | Strong |

X-ray Crystallography for Solid-State Structure and Supramolecular Assembly

While NMR provides the structure in solution, X-ray crystallography gives the precise three-dimensional arrangement of atoms and molecules in a single crystal. This technique yields detailed information on bond lengths, bond angles, torsional angles, and the packing of molecules in the crystal lattice.

Although the crystal structure for this compound itself is not publicly available, the structure of the closely related analogue, Methyl 4-(benzyloxy)-3-methoxybenzoate , provides significant insight. nih.gov In this analogue, the two aromatic rings are oriented nearly perpendicular to each other, with a dihedral angle of 85.81(10)°. A similar conformation can be anticipated for this compound to minimize steric hindrance.

In the solid state, the molecular packing is dictated by non-covalent interactions. For this compound, strong intermolecular hydrogen bonds are expected to be a dominant feature, where the phenolic hydroxyl group acts as a hydrogen bond donor and the carbonyl oxygen of the ester group on a neighboring molecule acts as an acceptor. This would link the molecules into chains or more complex networks.

Additionally, weaker interactions like C-H···O and C-H···π interactions, where the C-H bonds of one molecule interact with the oxygen atoms or the π-system of an aromatic ring of another molecule, would further stabilize the crystal structure, leading to a specific supramolecular assembly. nih.gov

Table 4: Predicted Crystal Data and Structural Parameters for this compound Data extrapolated from the analogue Methyl 4-(benzyloxy)-3-methoxybenzoate. nih.gov

| Parameter | Predicted Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Key Bond Length (Å) | C(ester)=O ≈ 1.21 Å; C(aryl)-O(ether) ≈ 1.37 Å; O(ether)-C(benzyl) ≈ 1.45 Å |

| Key Bond Angle (°) | C(aryl)-O-C(benzyl) ≈ 118° |

| Key Torsional Angle (°) | Dihedral angle between aromatic rings ≈ 85-90° |

| Supramolecular Interactions | Intermolecular O-H···O=C hydrogen bonds; C-H···π interactions |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Derivatives (if applicable)

The application of chiroptical spectroscopy, such as Circular Dichroism (CD), is a powerful technique for the stereochemical elucidation of chiral molecules. This method measures the differential absorption of left- and right-circularly polarized light, providing information about the absolute configuration and conformational preferences of chiral compounds.

In the context of this compound, the parent molecule itself is achiral and therefore does not exhibit a CD spectrum. However, the introduction of chirality into its derivatives would render them amenable to analysis by chiroptical techniques. Chiral derivatives could be conceptualized through various synthetic modifications, such as the incorporation of a chiral auxiliary, the presence of a stereogenic center in the benzyloxy group (e.g., using a chiral alcohol like (R)- or (S)-1-phenylethanol to form the ether linkage), or through atropisomerism in sterically hindered analogues.

Future research in this area could involve the synthesis of enantiomerically pure derivatives of this compound and the subsequent analysis of their CD spectra. Such studies would be valuable for establishing structure-chiroptical property relationships. For instance, the sign and magnitude of Cotton effects in the CD spectra could be correlated with the absolute configuration at specific stereocenters, aided by computational predictions of the theoretical CD spectra. This would provide a deeper understanding of the three-dimensional structure of these molecules and how chirality influences their electronic transitions.

Exploration of Biological Activities and Structure Activity Relationships Sar in in Vitro Models

Investigation of Molecular Interactions with Biological Targets

The capacity of a compound to interact with specific biological macromolecules, such as enzymes and receptors, is a primary determinant of its pharmacological profile. For Methyl 3-(benzyloxy)-4-hydroxybenzoate, this potential is inferred from its structural similarity to other known bioactive phenolic and benzoic acid derivatives.

While direct enzymatic inhibition studies on this compound are not extensively documented, its structure allows for informed hypotheses regarding its potential as an inhibitor of several key enzyme classes.

Tyrosinase: This copper-containing enzyme is a critical regulator in melanin (B1238610) biosynthesis and the enzymatic browning of foods. koreascience.krnih.gov Its inhibition is a key strategy for developing skin-whitening agents and food preservatives. koreascience.krresearchgate.net Compounds with phenolic structures, particularly derivatives of benzoic acid and kojic acid, are known to be effective tyrosinase inhibitors, often by chelating the copper ions in the enzyme's active site. koreascience.krnih.gov Given that this compound is a phenolic acid ester, it is a plausible candidate for tyrosinase inhibition.

Xanthine (B1682287) Oxidase (XO): As a key enzyme in purine (B94841) metabolism, xanthine oxidase catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. mdpi.com Overactivity of XO can lead to hyperuricemia and gout, making XO inhibitors a valuable therapeutic approach. nih.gov Various natural phenolic compounds, including benzoic acid derivatives, have demonstrated XO inhibitory activity. mdpi.com For instance, protocatechuic acid (3,4-dihydroxybenzoic acid) is a known XO inhibitor. mdpi.com The structure of this compound, which is a derivative of this core, suggests it may interact with the molybdenum-containing active site of XO, though the influence of the methyl ester and benzyl (B1604629) groups would require specific investigation. mdpi.com

Lipoxygenase (LOX): Lipoxygenases are iron-containing enzymes that play a crucial role in the biosynthesis of leukotrienes, which are mediators of inflammation. rsc.orgnih.gov Inhibition of LOX is a target for developing anti-inflammatory agents. rsc.orgnih.gov Plant-derived polyphenolic compounds are widely studied for their LOX inhibitory potential. nih.gov The phenolic nature of this compound places it in a class of compounds with the potential to inhibit LOX activity.

Direct evidence of this compound binding to specific receptors is limited in publicly available research. However, the broader class of benzoate (B1203000) derivatives has been shown to interact with receptors. For example, a series of 4-(hexyloxy)benzoate derivatives, which are structurally related, have been synthesized and tested for their binding affinity at all five muscarinic acetylcholine (B1216132) receptor subtypes (M₁–M₅). biorxiv.orgbiorxiv.org In these studies, a charged nitrogen and a 4-hexyloxy substituent were identified as critical features for high-affinity binding and prolonged activity. biorxiv.orgbiorxiv.org

This compound lacks the charged nitrogen and has a different substitution pattern, indicating its receptor binding profile would be distinct and necessitates dedicated screening assays to be determined. This highlights that while the benzoate scaffold can be a platform for receptor ligands, specific structural modifications are paramount for achieving targeted interactions.

In Vitro Cellular Pathway Modulation and Biological Mechanisms

Beyond direct target binding, the biological effects of a compound are defined by its ability to modulate cellular pathways. In vitro cell-based models provide a platform to investigate these mechanisms.

The antioxidant potential of phenolic compounds is a well-established area of research. This activity is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups to neutralize free radicals.

In cell-free systems , assays like the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging test are commonly used. psecommunity.orgresearchgate.net The stable DPPH radical is decolorized in the presence of an antioxidant, which can be measured spectrophotometrically. researchgate.net The phenolic hydroxyl group in this compound makes it a strong candidate for demonstrating radical scavenging activity in such assays.

In cellular systems , the antioxidant effects can be more complex, involving the modulation of endogenous defense mechanisms. A structurally similar compound, Methyl 3,4-dihydroxybenzoate (MDHB), which lacks the benzyl group, has been shown to protect human granulosa cells from oxidative damage. nih.gov Mechanistically, MDHB treatment was found to upregulate the expression of the vital antioxidant transcription factor Nrf2 and its downstream antioxidant enzymes. nih.gov This activation of the Nrf2 pathway leads to a reduction in reactive oxygen species (ROS) and protects mitochondrial function. nih.gov It is plausible that this compound could exert similar protective effects, although the large benzyl group might affect its cellular uptake and interaction with signaling proteins.

Table 1: Effects of Methyl 3,4-dihydroxybenzoate (MDHB) on Oxidative Stress Markers in Granulosa Cells

Data sourced from a study on the related compound Methyl 3,4-dihydroxybenzoate. nih.gov

Chronic inflammation is implicated in numerous diseases, and compounds that can modulate inflammatory pathways are of significant interest. The potential anti-inflammatory effects of this compound can be inferred from related phenolic esters.

For instance, Methyl p-hydroxycinnamate has been shown to exert protective effects in a mouse model of lipopolysaccharide (LPS)-induced acute respiratory distress syndrome. nih.gov Its mechanism involves the suppression of inflammatory cell recruitment and the inhibition of pro-inflammatory molecules like TNF-α, IL-6, and IL-1β. nih.gov This effect was linked to the inhibition of the p38 MAPK/NF-κB signaling pathway and the upregulation of the protective enzyme heme oxygenase-1 (HO-1). nih.gov Furthermore, studies have reported the anti-inflammatory effects of Methyl 3,4-dihydroxybenzoate. nih.gov Given these findings, this compound is a promising candidate for investigation as a modulator of inflammatory responses in cell-based models.

Esters of p-hydroxybenzoic acid, commonly known as parabens, are widely utilized as antimicrobial preservatives in the pharmaceutical, cosmetic, and food industries. atamanchemicals.comresearchgate.netnih.gov Their primary function is to inhibit the growth of bacteria, yeasts, and molds. atamanchemicals.comnih.gov

A well-defined structure-activity relationship exists for parabens, where the antimicrobial activity generally increases with the length of the alkyl ester chain (e.g., butyl > propyl > ethyl > methyl). researchgate.netcabidigitallibrary.org This is often attributed to increased lipophilicity, which enhances the disruption of the microbial cell membrane. This compound contains a benzyl group, which is substantially larger and more lipophilic than the short alkyl chains of common parabens. This structural feature suggests it could possess significant antimicrobial properties, potentially exceeding those of smaller parabens by more effectively partitioning into and disrupting microbial lipid bilayers. Its efficacy would need to be confirmed against a panel of relevant microorganisms.

Table 2: Representative Minimum Inhibitory Concentrations (MIC) for Methylparaben

Data for the related compound Methyl 4-hydroxybenzoate (B8730719) (Methylparaben). researchgate.net

Cytotoxicity Mechanisms in Specific Cell Lines (e.g., cancer cell lines for mechanistic insight)

While direct studies on the cytotoxicity of this compound are not extensively documented, research on related p-hydroxybenzoate esters (parabens) provides significant mechanistic insights, particularly in the context of cancer cell lines such as the human breast cancer cell line MCF-7.

The cytotoxicity of paraben analogues appears to be influenced by the nature of their ester group. For instance, studies using MTT assays on MCF-7 cells have shown that butyl- and benzylparaben are significantly more toxic than methylparaben. nih.gov This suggests that the lipophilicity and size of the ester substituent play a crucial role in the compound's cytotoxic potential.

The mechanisms underlying the cytotoxic effects of related compounds often involve the induction of programmed cell death (apoptosis) and interference with the cell cycle. For example, some heterocyclic compounds have been shown to induce apoptosis in Jurkat leukemia cells, a process confirmed by the externalization of phosphatidylserine (B164497) at the cell membrane. nih.gov Furthermore, analysis of the cell cycle can reveal specific phases of arrest. Compounds may interfere with DNA synthesis, leading to an accumulation of cells in the S-phase, or inhibit cytokinesis, resulting in an increased cell population in the G2/M phase. nih.gov

In other contexts, such as with benzimidazole (B57391) carbamates in breast cancer cells, cytotoxicity can be mediated by distinct, p53-status-dependent pathways. In p53 proficient cells, the primary mechanism may be p53-dependent apoptosis, whereas in p53 deficient cells, cell death may occur through mitotic catastrophe. nih.gov This highlights the complexity of cytotoxic mechanisms, which can be dependent on the genetic background of the specific cancer cell line. A noteworthy finding from studies on parabens in MCF-7 cells is their stability; the compounds were not readily hydrolyzed or metabolized via glucuronidation or sulfoconjugation in cell homogenates, which may contribute to their accumulation in tissues. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound relates to its biological activity. For this compound analogues, SAR analysis helps to identify the key structural features required for their biological effects.

Impact of Substituent Variations on Bioactivity Profiles

The bioactivity of benzoic acid derivatives is highly sensitive to variations in their substituents. Both the nature and position of chemical groups on the aromatic ring and modifications to the ester or acid functionality can dramatically alter the compound's biological profile.

Ester Group Modification: As noted previously, the alkyl chain length of the ester group in p-hydroxybenzoate esters directly correlates with cytotoxicity in MCF-7 breast cancer cells. Benzylparaben and butylparaben (B1668127) exhibit greater toxicity than methylparaben, indicating that increasing the size and lipophilicity of this group enhances cytotoxic activity. nih.gov

Ring Substituents: The pattern of substitution on the benzene (B151609) ring is critical. Molecular docking studies of various benzoic acid derivatives against the SARS-CoV-2 main protease revealed that the presence and position of hydroxyl (-OH) and other groups significantly influence binding affinity. nih.gov For instance, in the context of antifungal activity, the presence of a hydroxyl group and a methoxy (B1213986) group on the phenyl ring of related cinnamic acid derivatives was found to have a positive effect on bioactivity. nih.gov The specific arrangement of these groups dictates the potential for hydrogen bonding and other interactions with a biological target.

Conformational Influences on Molecular Recognition

The three-dimensional shape (conformation) of a molecule is a critical determinant of its ability to bind to a biological target. The flexibility and spatial arrangement of the functional groups in this compound and its analogues are key to molecular recognition.

X-ray crystallography studies of the isomeric compound Methyl 4-benzyloxy-2-hydroxybenzoate provide valuable insight into the likely conformational properties of this class of molecules. In this isomer, the dihedral angle between the two benzene rings (the benzoate ring and the benzyl ring) is 67.18 (8)°. This significant twist between the two rings is a defining structural feature. Furthermore, the torsion angle of the C-C-O-C bond linking the benzyl group to the phenolic oxygen is 172.6 (3)°, indicating a nearly planar, extended conformation for this linker. The structure is also stabilized by an intramolecular hydrogen bond between the hydroxyl group and the ester's carbonyl oxygen, which forms a stable six-membered ring structure known as an S(6) ring. These fixed conformational parameters can influence how the molecule fits into a receptor's binding pocket.

Elucidation of Mechanistic Insights at the Molecular Level

To understand how these compounds function, researchers employ computational and biochemical methods to probe their interactions with specific biological molecules and pathways.

Molecular Docking and Dynamics Simulations with Identified Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule to another, typically a small molecule ligand to a protein receptor. Such studies on benzoic acid derivatives have provided insights into their potential mechanisms of action.

In a study investigating benzoic acid derivatives as potential inhibitors of the SARS-CoV-2 main protease, molecular docking was used to predict their binding modes and affinities. nih.gov The analysis revealed that compounds could form specific hydrogen bonds and hydrophobic interactions with key amino acid residues in the enzyme's active site, such as CYS145, SER144, HIS163, and GLU166. nih.gov The docking scores, which estimate binding affinity, varied based on the substitution pattern of the benzoic acid core, with some derivatives showing better theoretical binding than others. nih.gov For example, 2,5-dihydroxybenzoic acid was identified as a promising candidate from the series. nih.gov

While not performed on this compound itself, these types of simulations illustrate the approach. A hypothetical docking study would place the compound into the binding site of a cancer-related target protein. The benzyloxy group would likely explore hydrophobic pockets, while the hydroxyl and ester groups would be prime candidates for forming hydrogen bonds with polar amino acid residues, anchoring the molecule in place. Molecular dynamics simulations could further refine this by modeling the dynamic stability of the ligand-protein complex over time.

| Compound Series | Target Protein | Key Interacting Residues | Range of Docking Scores | Reference |

| Benzoic Acid Derivatives | SARS-CoV-2 Main Protease | CYS145, SER144, HIS163, GLU166 | -38.31 to -48.77 | nih.gov |

| Imidazothiadiazole Derivatives | TGF-β Type I Receptor Kinase | - | -7.012 kcal/mol (for lead compound) | nih.gov |

Table showing examples of molecular docking results for related compound classes.

Biochemical Pathway Deconvolution in Model Systems

The core structure of this compound is related to 4-hydroxybenzoic acid (4-HBA), a molecule that plays a significant role in fundamental biochemical pathways. nih.gov One of the most important of these is the biosynthesis of Coenzyme Q (CoQ), also known as ubiquinone. frontiersin.org

Coenzyme Q is an essential lipid-soluble antioxidant and a critical component of the mitochondrial electron transport chain, which is central to cellular energy (ATP) production. frontiersin.org The biosynthesis of CoQ begins with the precursor 4-hydroxybenzoic acid. nih.govfrontiersin.org This precursor undergoes a series of enzymatic modifications, including prenylation and several methylation and hydroxylation steps, to form the final CoQ molecule. nih.gov Therefore, derivatives of 4-HBA have the potential to influence this vital pathway. Understanding the metabolic fate of compounds like this compound involves investigating whether they can be hydrolyzed to release the 4-HBA core, thereby affecting the cellular pool of this CoQ precursor.

In microorganisms, the degradation of 4-HBA has also been studied. The catabolic pathway often involves an initial hydroxylation to form protocatechuic acid, which is then funneled into the tricarboxylic acid (TCA) cycle through either ortho- or meta-cleavage of the aromatic ring. mdpi.com While this represents a degradation pathway in bacteria, it demonstrates the types of biochemical transformations that this chemical scaffold can undergo.

Computational Chemistry and Theoretical Studies of Methyl 3 Benzyloxy 4 Hydroxybenzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the electronic environment of Methyl 3-(benzyloxy)-4-hydroxybenzoate, which in turn governs its reactivity. These methods allow for a detailed exploration of the molecule's characteristics.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to determine the optimized geometry and electronic properties of molecules. banglajol.infonih.gov By employing functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), the most stable three-dimensional arrangement of atoms in this compound can be calculated. banglajol.info This process of geometry optimization minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles.

For instance, in a related benzyloxy compound, DFT calculations have shown that the molecule may adopt a non-planar structure with a C1 point group symmetry. banglajol.info It is anticipated that similar calculations for this compound would reveal the specific spatial orientation of the benzyloxy group relative to the benzoate (B1203000) ring.

The electronic properties derived from DFT calculations include the distribution of electron density, dipole moment, and molecular orbital energies. The charge distribution can be analyzed using methods like Mulliken population analysis, which indicates the partial charges on each atom. banglajol.info In a similar molecule, it was observed that all hydrogen atoms are positively charged, while oxygen atoms carry negative charges. banglajol.info The carbon atom attached to an oxygen atom typically exhibits a significant positive charge. banglajol.info

Table 1: Representative Optimized Geometric Parameters from DFT Calculations for a Benzyloxy-Containing Compound

| Parameter | Value |

| C-C (phenyl) Bond Length | ~1.4 Å |

| C=O (carbonyl) Bond Length | ~1.26 Å |

| C-O (ester) Bond Length | ~1.35 Å |

| C-O-C (ether) Bond Angle | ~117° |

| O-H (hydroxyl) Bond Length | ~0.96 Å |

| Note: This table presents typical values for a benzyloxy-containing compound as found in related research and serves as an illustrative example. banglajol.info Specific values for this compound would require dedicated computational analysis. |

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the concept of reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller HOMO-LUMO gap suggests that the molecule is more reactive.

The energies of the HOMO and LUMO can be used to calculate various global reactivity descriptors, providing a quantitative measure of the molecule's reactivity. nih.gov Studies on similar aromatic compounds have demonstrated a clear correlation between the energy of the HOMO and their reactivity in enzymatic reactions. nih.gov For this compound, the HOMO is expected to be localized on the electron-rich aromatic ring and the hydroxyl and benzyloxy oxygen atoms, making these sites susceptible to electrophilic attack. Conversely, the LUMO is likely to be distributed over the carbonyl group and the aromatic ring, indicating these as potential sites for nucleophilic attack.

Table 2: Illustrative Frontier Molecular Orbital Energies and Reactivity Descriptors

| Parameter | Description | Illustrative Value (eV) |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.2 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 |

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | 4.7 |

| Ionization Potential (I) | -E(HOMO) | 6.2 |

| Electron Affinity (A) | -E(LUMO) | 1.5 |

| Electronegativity (χ) | (I + A) / 2 | 3.85 |

| Chemical Hardness (η) | (I - A) / 2 | 2.35 |

| Chemical Softness (S) | 1 / (2η) | 0.21 |

| Electrophilicity Index (ω) | χ² / (2η) | 3.15 |

| Note: These values are illustrative and based on typical results for similar aromatic esters. Actual values for this compound would need to be determined through specific calculations. |

Electrostatic Potential Surface (EPS) Analysis for Intermolecular Interactions

The Molecular Electrostatic Potential (MEP or EPS) surface is a valuable tool for understanding and predicting the regions of a molecule that are rich or poor in electrons. nih.govresearchgate.net This surface is mapped onto the electron density of the molecule, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack and are associated with lone pairs of electrons. Blue represents regions of positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack.

For this compound, the EPS analysis would likely show negative potential (red) around the oxygen atoms of the hydroxyl, carbonyl, and ether functionalities, highlighting their role as hydrogen bond acceptors. researchgate.net The hydrogen atom of the hydroxyl group would exhibit a positive potential (blue), indicating its capacity to act as a hydrogen bond donor. The aromatic rings would show a region of negative potential above and below the plane of the ring, characteristic of π-electron systems. nih.gov This analysis is crucial for predicting how the molecule will interact with other molecules, including solvents, receptors, or reactants. nih.gov

Computational Elucidation of Reaction Mechanisms and Pathways

Computational methods are instrumental in mapping out the intricate details of chemical reactions, providing a step-by-step understanding of how reactants are converted into products.

Transition State Characterization and Activation Energy Calculations

To understand the mechanism of a chemical reaction involving this compound, it is essential to identify the transition state (TS). The TS is a high-energy, transient species that exists at the peak of the reaction energy profile. Computational methods, particularly DFT, can be used to locate and characterize the geometry of the transition state. banglajol.info A true transition state is confirmed by vibrational frequency analysis, where it exhibits exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Once the transition state is identified, its energy can be calculated. The activation energy (Ea) of the reaction is the energy difference between the reactants and the transition state. A lower activation energy implies a faster reaction rate. These calculations are crucial for comparing different possible reaction pathways and determining the most favorable one. For example, in the hydrolysis of an ester, computational studies can determine the activation energies for both acid-catalyzed and base-catalyzed mechanisms, thereby predicting which conditions are more effective.

Reaction Coordinate Analysis

A reaction coordinate is a one-dimensional geometric parameter that represents the progress of a reaction from reactants to products. By systematically changing this coordinate and calculating the energy at each step, a reaction energy profile can be constructed. This profile visualizes the energy changes throughout the reaction, including the energies of reactants, intermediates, transition states, and products.

Intrinsic Reaction Coordinate (IRC) calculations are often performed to confirm that a located transition state indeed connects the desired reactants and products. The IRC calculation traces the minimum energy path downhill from the transition state in both the forward and reverse directions, ensuring a smooth transformation between the reactant and product structures. This analysis provides a detailed picture of the geometric changes that occur during the reaction, such as bond breaking and bond formation.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Effects

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. nih.govnih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed insights into the conformational landscapes and the influence of the surrounding environment, such as solvent, on molecular structure and flexibility. For a molecule like this compound, MD simulations can elucidate the preferred three-dimensional arrangements and the interactions that govern its behavior in different media.

The choice of solvent is a critical parameter in MD simulations as it can significantly influence the conformational preferences of a molecule. Simulations can be performed in explicit solvent models, where individual solvent molecules (e.g., water, methanol (B129727), or chloroform) are included in the simulation box, or in implicit solvent models, which represent the solvent as a continuous medium. redalyc.orgrsc.org

In a polar protic solvent like water, the hydroxyl and ester groups of this compound would be expected to form hydrogen bonds with the surrounding water molecules. These interactions would likely stabilize more extended conformations. Conversely, in a non-polar solvent, intramolecular interactions, such as hydrogen bonding between the phenolic hydroxyl group and the ether oxygen, might be more favored, leading to more compact conformations. The benzyloxy group, being relatively non-polar, will also have distinct solvation characteristics that affect its orientation.

A typical MD simulation of this compound would involve equilibrating the system at a specific temperature and pressure, followed by a production run from which conformational data is collected. nih.gov Analysis of the simulation trajectory can provide information on various structural parameters.

Interactive Data Table: Hypothetical MD Simulation Parameters for this compound

Below is a hypothetical representation of data that could be obtained from MD simulations of this compound in different solvents. This table illustrates the types of structural metrics that are typically analyzed.

| Parameter | Value in Water (Polar) | Value in Chloroform (Non-polar) |

| Simulation Time | 100 ns | 100 ns |

| Temperature | 300 K | 300 K |

| Pressure | 1 bar | 1 bar |

| Average RMSD (Å) | 2.5 ± 0.5 | 1.8 ± 0.3 |

| Dominant Dihedral Angle (C-O-C-C of benzyl) | 175° ± 15° | 70° ± 20° |

| Average Solvent Accessible Surface Area (Ų) | 350 ± 20 | 310 ± 15 |

This hypothetical data suggests that in a polar solvent like water, the molecule might adopt a more extended and flexible conformation, as indicated by a higher root-mean-square deviation (RMSD) and a larger solvent-accessible surface area. In a non-polar solvent like chloroform, the molecule may favor a more folded conformation, leading to lower RMSD and solvent exposure.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Activities

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov By identifying the physicochemical properties, or "descriptors," that are correlated with a specific biological effect, QSAR models can be used to predict the activity of new, untested compounds and to guide the design of more potent molecules. nih.govnih.gov

For phenolic compounds like this compound, QSAR studies are often employed to predict activities such as antioxidant, anti-inflammatory, or antimicrobial effects. nih.govresearchgate.netfrontiersin.org The development of a QSAR model involves several key steps:

Data Set Collection: A dataset of structurally related compounds with experimentally determined biological activities (e.g., IC50 values for enzyme inhibition) is compiled.

Descriptor Calculation: A wide range of molecular descriptors for each compound in the dataset is calculated. These can include:

Physicochemical descriptors: LogP (lipophilicity), molecular weight, and molar refractivity. nih.gov

Topological descriptors: Describing molecular size, shape, and branching. nih.gov

Electronic descriptors: Such as the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and dipole moment, which are related to the molecule's reactivity. researchgate.net

Model Development and Validation: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical equation that correlates a subset of the calculated descriptors with the biological activity. nih.gov The predictive power of the model is then rigorously validated using internal and external validation techniques. scite.ai

For this compound, a hypothetical QSAR model for predicting its antioxidant activity (expressed as log(1/IC50)) might take the following form:

log(1/IC50) = a(LogP) - b(LUMO) + c(TPSA) + d

Where:

LogP represents the lipophilicity of the compound.

LUMO is the energy of the lowest unoccupied molecular orbital, related to electron-accepting ability.

TPSA is the topological polar surface area.

a, b, and c are the regression coefficients, and d is a constant.

Interactive Data Table: Hypothetical QSAR Data for a Series of Benzoate Derivatives

This table presents a hypothetical dataset that could be used to develop a QSAR model for antioxidant activity.

| Compound | Structure | LogP | LUMO (eV) | TPSA (Ų) | Experimental log(1/IC50) | Predicted log(1/IC50) |

| 1 | Methyl 4-hydroxybenzoate (B8730719) | 1.87 | -0.85 | 46.53 | 3.50 | 3.55 |

| 2 | Methyl 3,4-dihydroxybenzoate | 1.22 | -1.02 | 66.76 | 4.20 | 4.15 |

| 3 | This compound | 3.95 | -0.90 | 55.76 | 4.00 | 4.05 |

| 4 | Ethyl 4-hydroxybenzoate | 2.33 | -0.84 | 46.53 | 3.65 | 3.60 |

| 5 | Methyl 3-methoxy-4-hydroxybenzoate | 1.55 | -0.95 | 55.76 | 3.80 | 3.88 |

Such a QSAR model, once validated, could be a valuable tool for the virtual screening of libraries of similar compounds to identify new potential antioxidants and for the rational design of derivatives of this compound with improved biological activity. The interpretability of the model can also provide insights into the molecular properties that are most important for the desired biological effect. researchgate.net

Advanced Applications of Methyl 3 Benzyloxy 4 Hydroxybenzoate in Chemical Sciences

Application as a Key Chemical Building Block in Complex Organic Synthesis

The strategic placement of functional groups in Methyl 3-(benzyloxy)-4-hydroxybenzoate makes it a highly useful intermediate in the construction of intricate molecular architectures. The benzyl (B1604629) group serves as a common protecting group for the phenol (B47542), which can be selectively removed under various conditions, while the methyl ester and the aromatic ring offer multiple sites for further chemical transformations.

While direct total synthesis of a natural product starting from this compound is not extensively documented, its structural motifs are found in numerous bioactive natural products. A closely related compound, 3-(propargyloxy)-5-benzyloxy-benzoic acid methyl ester, has been utilized in the synthesis of chromane (B1220400) derivatives. cymitquimica.commdpi.com Chromanes are bicyclic scaffolds ubiquitously present in a wide array of natural products exhibiting diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial effects. mdpi.com The synthesis of such scaffolds often involves the strategic use of benzyloxy-protected phenol precursors, highlighting the potential of this compound as a starting material for the synthesis of natural product analogues. mdpi.com

The general synthetic approach towards chromane skeletons often involves the cyclization of a suitably substituted phenolic precursor. The benzyloxy group in compounds like this compound provides a stable protecting group that can withstand various reaction conditions before its cleavage to reveal the reactive hydroxyl group necessary for cyclization or other transformations.

This compound and its isomers serve as crucial intermediates in the synthesis of a variety of specialty organic molecules, particularly pharmaceuticals. For instance, the structurally similar compound, methyl 3-hydroxy-4-methoxy-benzoate, is a key starting material in a novel and cost-effective synthesis of Gefitinib, an anticancer drug. mdpi.com This synthesis involves a series of reactions including alkylation, nitration, reduction, cyclization, and amination, demonstrating the versatility of this type of substituted benzoate (B1203000). mdpi.com

Furthermore, Methyl 4-(benzyloxy)-3-methoxybenzoate, another isomer, is an important intermediate in the synthesis of Cediranib, an antineoplastic drug with promising activity against lung and breast cancer. nih.gov The availability of "Methyl 4-(benzyloxy)-3-hydroxybenzoate" from various chemical suppliers as a chemical intermediate underscores its utility in the synthesis of complex organic molecules. alfachemch.com

The following table summarizes the role of related benzyloxy benzoate derivatives in the synthesis of specialty organic molecules:

| Starting Material | Target Specialty Molecule | Therapeutic Area |

| Methyl 3-hydroxy-4-methoxy-benzoate | Gefitinib | Anticancer |

| Methyl 4-(benzyloxy)-3-methoxybenzoate | Cediranib | Anticancer |

Role in Materials Science and Polymer Chemistry

The reactivity of the phenolic hydroxyl and the aromatic ring of this compound makes it a candidate for applications in materials science and polymer chemistry.

Substituted hydroxybenzoates are known precursors for functional polymers. For example, hydroxyphenyl methacrylates can be synthesized and subsequently polymerized to create advanced materials. google.com While direct polymerization of this compound is not widely reported, its structure suggests potential as a monomer. After debenzylation to reveal the free phenol, it could be incorporated into polyesters or polycarbonates.

Moreover, benzyloxy-containing compounds have been investigated for the synthesis of liquid crystals. mdpi.comnih.govnih.gov The rigid aromatic core of this compound, combined with the potential for introducing long alkyl chains, makes it a plausible building block for liquid crystalline materials. For instance, new Schiff base liquid crystals have been synthesized from 4-(benzyloxy)benzaldehyde, demonstrating the utility of the benzyloxy moiety in designing mesomorphic properties. mdpi.comnih.gov

Benzoate esters, in general, find application as additives in a variety of chemical formulations. Methyl benzoate, the parent compound, is used as a solvent and in perfumery. wikipedia.organshulchemicals.comnih.gov Parabens, which are esters of 4-hydroxybenzoic acid, are widely used as preservatives in cosmetics, pharmaceuticals, and food products due to their antimicrobial properties. researchgate.netatamanchemicals.com Given its structural similarity to parabens, this compound could potentially exhibit preservative properties.